1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
Similar compounds such as 4-[1-(2,6-dichlorobenzyl)-2-methyl-1h-imidazol-4-yl]pyrimidin-2-amine and 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid have been found to targetBiotin carboxylase and 3-oxoacyl-[acyl-carrier-protein] synthase 3 respectively . These enzymes play crucial roles in bacterial fatty acid synthesis and are potential targets for antibacterial drugs.
Mode of Action
Similar compounds have been found to inhibit the activity of their respective targets . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that this compound may affect thefatty acid synthesis pathway in bacteria .
Pharmacokinetics
Similar compounds have been found to have varying pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
Based on the targets of similar compounds, it can be inferred that this compound may inhibit bacterial growth by disrupting fatty acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-methyl-1H-pyrazol-3-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-ylpyrimidin-2-amine: Similar in structure but with an imidazole and pyrimidine ring system.
1-(2,6-Dichlorobenzyl)-cyclohexylmethanol: Contains a cyclohexyl group instead of a pyrazole ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorobenzyl and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQFQKMBUFYKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-98-5 | |
Record name | 1-[(2,6-dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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